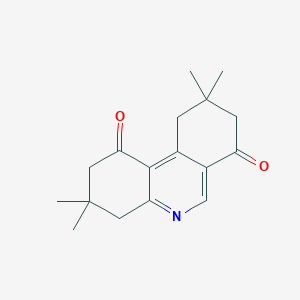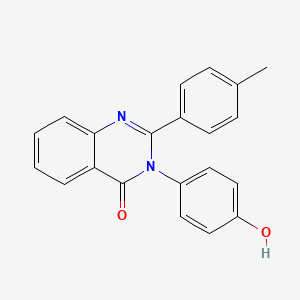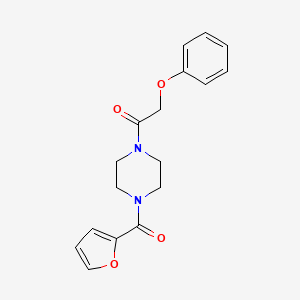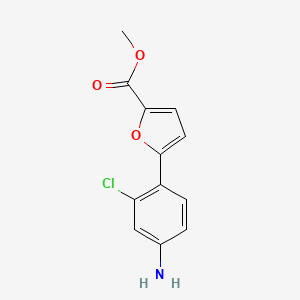
3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-1,7(2H,8H)-phenanthridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of phenanthridine derivatives often involves catalytic processes or reactive intermediates. For instance, iodine has been used as a catalyst in the synthesis of octahydroxanthene derivatives from aromatic aldehydes and cyclohexanedione derivatives, showcasing methodologies that could be applied to similar phenanthridine compounds (Zhou Jian-feng, 2011). Another method involves the use of molecular iodine to facilitate the reaction of dimethyl cyclohexanedione with aromatic aldehydes, resulting in high yields of dioxo-octahydroxanthenes, which suggests a potential pathway for the synthesis of related phenanthridine derivatives (Naveen Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of phenanthridine derivatives has been explored through crystallography and other analytical techniques. For example, the crystal structure of a dihydropyrimidinedione derivative reveals intricate details about the molecular conformation and intermolecular interactions, which can inform the understanding of phenanthridine compounds' structure (H. Takechi et al., 2010).
Chemical Reactions and Properties
Phenanthridines can undergo a variety of chemical reactions, leading to new compounds with diverse properties. Regio- and stereoselective annelation of phenanthridines with acetylenic hydroxyacid nitriles forms polyfunctional condensed systems, demonstrating the reactivity of phenanthridine nuclei (L. V. Andriyankova et al., 2005).
Physical Properties Analysis
The physical properties, such as solvatochromism and emissive behavior, of phenanthridine derivatives can be quite remarkable. A study on tetrahydrodibenzo[a,i]phenanthridines showed significant solvatochromic behavior and potential for acidochromic applications, indicating the versatile physical properties of these compounds (Umamahesh Balijapalli et al., 2016).
Chemical Properties Analysis
The chemical properties of phenanthridine derivatives can be manipulated through synthetic strategies to produce compounds with desirable biological activities. For example, the synthesis of tetramethoxy phenanthrene amine derivatives has led to compounds with significant anticancer profiles, highlighting the potential of phenanthridine derivatives in medicinal chemistry (N. P. Kumar et al., 2017).
properties
IUPAC Name |
3,3,9,9-tetramethyl-2,4,8,10-tetrahydrophenanthridine-1,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-16(2)5-10-11(13(19)7-16)9-18-12-6-17(3,4)8-14(20)15(10)12/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRPASGQBYCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=NC=C2C(=O)C1)CC(CC3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155172 |
Source


|
| Record name | 3,4,9,10-Tetrahydro-3,3,9,9-tetramethyl-1,7(2H,8H)-phenanthridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-1,7(2H,8H)-phenanthridinedione | |
CAS RN |
879616-50-9 |
Source


|
| Record name | 3,4,9,10-Tetrahydro-3,3,9,9-tetramethyl-1,7(2H,8H)-phenanthridinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879616-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,9,10-Tetrahydro-3,3,9,9-tetramethyl-1,7(2H,8H)-phenanthridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)


![[(3R*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5531302.png)

![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)


![benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)
![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5531369.png)
![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)